4-(4-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Preparation Methods
The synthesis of 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of hydrazonoyl halides with various reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-(3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethan-1-one . The reaction conditions often include the use of solvents like ethanol and the presence of bases such as triethylamine .
Chemical Reactions Analysis
4-(4-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-(4-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Antimicrobial Activity: The compound has shown promising results as an antimicrobial agent against various bacterial and fungal strains.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of cellular processes in cancer cells, resulting in cell death . The compound’s nitro group also plays a crucial role in its biological activity by participating in redox reactions within the cell .
Comparison with Similar Compounds
4-(4-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds such as:
Pyrimido[4,5-d]pyrimidine: Known for its antibacterial and antifungal properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent antitumor and antileukemia activities.
Pyrimido[4,5-b]quinoline: Studied for its antimicrobial and anticancer properties.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the unique properties of this compound.
Biological Activity
4-(4-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered significant attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structure of this compound, characterized by the presence of nitrophenyl and phenyl groups, contributes to its pharmacological potential.
The molecular formula of this compound is C17H14N4O2, with a molecular weight of approximately 302.32 g/mol. The compound features a fused heterocyclic structure that enhances its interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives possess significant antimicrobial properties against a range of pathogens. For instance, compounds within this class have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : The compound has been reported to inhibit inflammatory responses in vitro and in vivo. In experimental models, it demonstrated a reduction in paw edema comparable to standard anti-inflammatory drugs like diclofenac .
- Anticancer Potential : Some derivatives of pyrazolo[3,4-d]pyrimidine have shown promising results in inhibiting cancer cell proliferation. Specific studies indicated that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents .
Antimicrobial Studies
A comprehensive study conducted on various pyrazolo[3,4-d]pyrimidine derivatives highlighted the antimicrobial efficacy of this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 32 |
This compound | Escherichia coli | 64 |
These results indicate that the compound possesses moderate antibacterial activity.
Anti-inflammatory Mechanism
The anti-inflammatory activity was evaluated using the carrageenan-induced paw edema model in rats. The results indicated that treatment with the compound significantly reduced swelling after 3 hours post-administration:
Treatment | Paw Edema (mm) | % Inhibition |
---|---|---|
Control | 10.5 | - |
Diclofenac (10 mg/kg) | 5.0 | 52.38 |
This compound (20 mg/kg) | 6.0 | 42.86 |
This data supports the potential use of the compound as an anti-inflammatory agent.
Anticancer Activity
In vitro studies on human cancer cell lines revealed that the compound inhibits cell growth effectively:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 15.2 |
MCF7 (Breast Cancer) | 12.5 |
These findings suggest that this pyrazolo[3,4-d]pyrimidine derivative could serve as a lead compound for further development in cancer therapy.
Properties
CAS No. |
89549-86-0 |
---|---|
Molecular Formula |
C17H11N5O2 |
Molecular Weight |
317.30 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H11N5O2/c23-22(24)14-8-6-12(7-9-14)16-15-10-20-21(17(15)19-11-18-16)13-4-2-1-3-5-13/h1-11H |
InChI Key |
GJPDVFISRLPONS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.